6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one
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Overview
Description
6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a compound belonging to the pyridazinone class of heterocyclic compounds. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like PCl5 for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-ethyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H19N3O4S/c1-2-12-3-4-13(14-5-6-16(20)18-17-14)11-15(12)24(21,22)19-7-9-23-10-8-19/h3-6,11H,2,7-10H2,1H3,(H,18,20) |
InChI Key |
SMLCNACDNNWTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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